Sucrose 1,6-dilaurate

Description

Overview of Sucrose (B13894) Esters as Non-Ionic Surfactants

Sucrose esters, also known as sucrose fatty acid esters, are a class of non-naturally occurring surfactants derived from the esterification of sucrose with fatty acids. wikipedia.orgresearchgate.net These compounds are classified as non-ionic surfactants because the ester bond linking the sucrose and fatty acid components does not carry a formal electrical charge. The fundamental structure of a sucrose ester is amphiphilic, meaning it contains both a water-loving (hydrophilic) and an oil-loving (lipophilic) part. wikipedia.org The polar sucrose molecule serves as the hydrophilic head, while the nonpolar fatty acid chain acts as the lipophilic tail. wikipedia.org

This dual nature allows sucrose esters to act as effective emulsifiers, reducing the surface tension between immiscible liquids like oil and water to facilitate the formation of a stable mixture. wikipedia.orgamazonaws.com The functional properties of sucrose esters are largely determined by their hydrophilic-lipophilic balance (HLB), which can be tailored by varying the degree of esterification and the chain length of the fatty acid. wikipedia.orgresearchgate.net A wide range of HLB values, from 1 to 16, can be achieved, allowing for the creation of both water-in-oil (W/O) and oil-in-water (O/W) emulsifiers. amazonaws.commfc.co.jp

| Property | Description | Reference |

|---|---|---|

| Classification | Non-ionic surfactant | researchgate.netmfc.co.jp |

| Appearance | Typically an off-white powder or waxy paste | la-saponaria.com |

| HLB Range | 1 to 16, allowing for a wide range of applications | wikipedia.orgmfc.co.jp |

| pH Stability | Generally stable in a pH range of 4 to 8 | wikipedia.org |

| Thermal Stability | Can be heated to approximately 185°C without losing functionality | wikipedia.org |

| Key Functionality | Emulsification, stabilization, texture enhancement | amazonaws.com |

Structural Specificity of Sucrose 1,6-Dilaurate

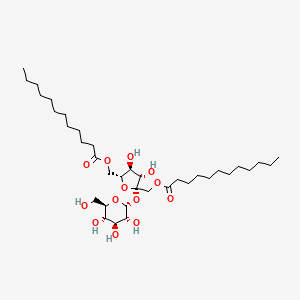

Sucrose (C₁₂H₂₂O₁₁) is a disaccharide composed of two monosaccharide units, glucose and fructose (B13574), linked by a glycosidic bond. wikipedia.orgbyjus.com The sucrose molecule has eight hydroxyl (-OH) groups available for esterification. researchgate.netmfc.co.jp The term "dilaurate" indicates that two molecules of lauric acid, a 12-carbon saturated fatty acid, are attached to the sucrose backbone.

The designation "1,6-dilaurate" specifies the exact points of attachment. In this isomer, one lauric acid molecule is esterified at the 6-position on the glucose unit, and the second is attached to the 1-position of the fructose unit (often denoted as the 1'-position). The hydroxyl groups at primary carbons, such as C6 on glucose and C1' and C6' on fructose, are generally more reactive and thus common sites for esterification during synthesis. tandfonline.com The synthesis of a specific diester like 1,6-dilaurate requires controlled reaction conditions to achieve regioselectivity. nih.govresearchgate.net Commercial sucrose dilaurate products are often a mixture of various diester isomers, along with some monoesters and triesters. assemblingsugars.fr

| Attribute | Description | Reference |

|---|---|---|

| Molecular Formula | C₃₆H₆₆O₁₃ | chemicalbook.com |

| Molecular Weight | 706.90 g/mol | chemicalbook.com |

| Sucrose Backbone | A disaccharide of α-D-glucopyranoside and β-D-fructofuranoside | wikipedia.org |

| Lipophilic Moieties | Two laurate (dodecanoate) chains | chemicalbook.com |

| Esterification Sites | Position 6 (glucose unit) and Position 1' (fructose unit) |

Academic and Industrial Research Relevance in Formulation Science

Sucrose esters, including sucrose dilaurate, are of significant interest in both academic and industrial research due to their efficacy, biodegradability, and derivation from renewable resources. researchgate.netbohrium.com In formulation science, they are widely utilized across the food, pharmaceutical, and cosmetic industries. wikipedia.orgresearchgate.net

The degree of esterification is a critical factor in determining the application of a sucrose ester. As a diester, sucrose dilaurate is more lipophilic than its monoester counterpart, sucrose monolaurate. This property makes it a valuable component in various formulations:

Cosmetics and Personal Care: Sucrose dilaurate functions as an emulsifier, emollient, and skin-conditioning agent. la-saponaria.comcosmeticsinfo.org It helps to create stable creams and lotions with a smooth, pleasant texture and prevents the separation of oil and water components. noaticbiopharm.com

Pharmaceuticals: In pharmaceutical research, sucrose esters are investigated as stabilizers for drug delivery systems, such as vesicles and solid dispersions. wikipedia.orgamazonaws.com Sucrose dilaurate can enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients. chemicalbook.com Its ability to act as a permeation enhancer is also a subject of study. researchgate.net

Food Industry: Sucrose esters are approved food additives (E473) used to improve texture and stability in products like dressings, sauces, and baked goods. amazonaws.comcosmeticsinfo.org Their ability to stabilize emulsions is crucial in creating homogenous and appealing food products. amazonaws.com

| Industry | Specific Application | Function | Reference |

|---|---|---|---|

| Cosmetics | Lotions, creams, makeup | Emulsifier, texture enhancer, stabilizer | wikipedia.orgnoaticbiopharm.com |

| Pharmaceuticals | Drug delivery systems, solid dispersions | Solubilizer, stabilizer, permeation enhancer | amazonaws.comchemicalbook.com |

| Food & Beverage | Dressings, sauces, baked goods, beverages | Emulsifier, stabilizer, texture modifier | wikipedia.orgamazonaws.com |

| Agriculture | Pesticide and herbicide formulations | Wetting agent, adjuvant | noaticbiopharm.com |

Properties

CAS No. |

335281-15-7 |

|---|---|

Molecular Formula |

C36H66O13 |

Molecular Weight |

706.9 g/mol |

IUPAC Name |

[(2R,3S,4S,5S)-5-(dodecanoyloxymethyl)-3,4-dihydroxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl dodecanoate |

InChI |

InChI=1S/C36H66O13/c1-3-5-7-9-11-13-15-17-19-21-28(38)45-24-27-31(41)34(44)36(48-27,49-35-33(43)32(42)30(40)26(23-37)47-35)25-46-29(39)22-20-18-16-14-12-10-8-6-4-2/h26-27,30-35,37,40-44H,3-25H2,1-2H3/t26-,27-,30-,31-,32+,33-,34+,35-,36+/m1/s1 |

InChI Key |

RWTLOOVGCAXGBZ-SDBGFSJOSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Regioselectivity

Chemical Synthesis Approaches

The synthesis of specific sucrose (B13894) diesters like Sucrose 1,6-dilaurate is challenging due to the presence of eight hydroxyl groups with varying reactivity. Chemical methods have been developed to control the position of acylation, leveraging reaction kinetics, specialized reagents, and protective chemistry.

Esterification Reactions

Direct esterification of sucrose with lauric acid is generally not a preferred method for producing specific sucrose esters. The conditions required for this reaction, typically involving strong acids, can lead to the cleavage of the glycosidic bond within the sucrose molecule. bohrium.com Furthermore, achieving regioselectivity to specifically target the 1- and 6-hydroxyl groups among the eight available is highly challenging, often resulting in complex mixtures of mono-, di-, and poly-esters with various substitution patterns. bohrium.com

Transesterification Reactions

Transesterification is a more common and industrially relevant method for producing sucrose esters. bohrium.com This process typically involves reacting sucrose with a fatty acid ester, such as a methyl or vinyl ester, in the presence of a basic catalyst. proquest.comdss.go.th While often optimized for monoester production, diesters are common byproducts. dss.go.th

The reaction is typically performed in a solvent like dimethyl sulfoxide (B87167) (DMSO) which can dissolve both the hydrophilic sucrose and the lipophilic acyl donor. proquest.comdss.go.th The choice of catalyst, reaction temperature, and the molar ratio of reactants are critical factors influencing the product distribution. For instance, base-catalyzed transesterification of sucrose with vinyl laurate in DMSO can yield mixtures of monoesters and diesters. dss.go.th Controlling the reaction to favor the formation of the 1,6-dilaurate isomer over other possible diesters (e.g., 6,6'-dilaurate) remains a significant challenge and often requires further purification or more advanced synthetic strategies. bohrium.com Ultrasonic energy has been shown to significantly accelerate the transesterification process, reducing reaction times from hours to minutes. biointerfaceresearch.com

Multi-Stage Processes

To overcome the challenges of one-pot syntheses, multi-stage processes are often employed, particularly in industrial settings. A common approach involves a two-stage process: first, the free fatty acid (lauric acid) is converted to a more reactive ester, such as methyl laurate, via acid-catalyzed esterification with methanol. e3s-conferences.orgresearchgate.net This intermediate is then purified and subsequently reacted with sucrose in a second, separate transesterification step. e3s-conferences.orgresearchgate.net

This approach allows for greater control over the reaction conditions for each stage. For example, an industrial process might involve the initial creation of ethyl stearate (B1226849) from stearic acid and ethanol, which is then reacted with sucrose and a potassium carbonate catalyst in DMSO at approximately 95°C for several hours to produce sucrose esters. google.com Such processes can be tailored by adjusting reaction times and temperatures to influence the degree of esterification, though achieving specific isomers like the 1,6-dilaurate still requires precise control and purification. google.com

Mitsunobu-type Reactions

The Mitsunobu reaction offers a powerful method for converting alcohols into esters with a high degree of control and stereochemical inversion. wikipedia.orgorganic-chemistry.orgnih.gov This reaction utilizes triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack by a carboxylic acid. wikipedia.orgnih.gov

In the context of sucrose chemistry, the Mitsunobu reaction can be used to selectively acylate the primary hydroxyl groups, which are generally more reactive. While often employed for creating monoesters at the 6-position, the formation of diesters is a known and sometimes significant outcome. researchgate.net By adjusting the stoichiometry of the reagents, particularly the amount of lauric acid and Mitsunobu reagents, the reaction can be directed towards the formation of diesters. Although this method provides a potential route to sucrose dilaurates, separating the desired 1,6-isomer from other diester byproducts, such as the 6,6'-diester, would be necessary.

| Entry | Lauric Acid (eq.) | DIAD (eq.) | PPh₃ (eq.) | Solvent | Temp (°C) | Time (h) | 6-O-monoester Yield (%) | Diester Yield (%) |

| 1 | 1.5 | 1.5 | 1.5 | DMF/Pyridine | 0 to rt | 18 | 34 | 38 |

| 2 | 1.0 | 1.5 | 1.5 | DMF/Pyridine | 0 to rt | 18 | 19 | trace |

Table based on a model reaction with undecylenic acid, demonstrating the influence of reactant stoichiometry on monoester vs. diester formation under Mitsunobu conditions. Adapted from researchgate.net.

Selective Acylation via Protecting Group Strategies

The most precise method for synthesizing a specific isomer like this compound involves the use of protecting groups. This strategy allows for the selective blocking of all hydroxyl groups except those at the desired positions (1 and 6), followed by acylation and subsequent deprotection.

An orthogonal protection/deprotection strategy is required, where different protecting groups can be removed under specific conditions without affecting the others. rsc.org A potential synthesis could proceed as follows:

Initial Protection: Sucrose is first treated with a reagent that selectively protects multiple hydroxyls. For example, using acetone (B3395972) with an acid catalyst can form 2,1':4,6-di-O-diisopropylidene sucrose, leaving the hydroxyls at positions 3, 3', 4', and 6' available. rsc.org

Orthogonal Protection: The remaining free hydroxyls are then protected with different groups. For instance, the highly reactive primary 6'-hydroxyl could be protected with a bulky silyl (B83357) ether like tert-butyldiphenylsilyl (TBDPS) chloride. The remaining secondary hydroxyls could then be protected with benzyl (B1604629) ethers.

Selective Deprotection: The isopropylidene and silyl groups are selectively removed under conditions that leave the benzyl ethers intact, exposing the hydroxyls at the 1, 4, 6, and 6' positions.

Final Protection/Exposure: The newly exposed primary 6 and 6' hydroxyls can be reprotected, for example, as tosylates. A subsequent step could then be used to remove the protecting group at the 1-position, leaving only the 1- and 6-hydroxyls free for the final acylation step.

Acylation: The unprotected 1- and 6-hydroxyls are then esterified with lauroyl chloride or another activated form of lauric acid.

Final Deprotection: All remaining protecting groups (e.g., benzyl ethers) are removed to yield the final product, this compound.

This multi-step approach, while complex, provides an unambiguous route to the desired, pure regioisomer. rsc.orgwiley-vch.de

Enzymatic Synthesis Approaches

Enzymatic methods offer a green alternative to chemical synthesis, often providing high regioselectivity under mild reaction conditions. e3s-conferences.org Lipases and proteases are the most commonly used enzymes for the synthesis of sucrose esters. researchgate.net The choice of enzyme is crucial as it can dictate the position of acylation.

For instance, while many lipases show a preference for acylating the primary 6- and 6'- positions of sucrose, some proteases exhibit different regioselectivity. researchgate.net Research has shown that in the enzymatic synthesis of sucrose monoesters, diester derivatives are often formed as byproducts. A study using a commercial subtilisin preparation to produce 1'-O-acyl sucrose derivatives also reported the formation of 1',6-di-O-acyl sucrose derivatives as minor products. researchgate.net Similarly, the protease from Bacillus licheniformis has been used to catalyze the transesterification of sucrose with a terephthalic acid diester, yielding a mixture of monoester (1'-terephthalate) and diesters (6,1'- and 6',1'-diterephthalate). nih.gov

This demonstrates that enzymatic routes can produce 1,6-disubstituted sucrose esters. By selecting an appropriate enzyme, solvent, and acyl donor, and by optimizing reaction conditions such as temperature and time, it may be possible to enhance the yield of the desired this compound. For example, Lipozyme TL IM has been shown to catalyze cinnamoylation at the 1'-OH and 4'-OH positions, while Pentopan can react at the 1'-OH and 6'-OH positions, highlighting the diverse selectivity available with different biocatalysts. nih.gov

| Enzyme | Acyl Donor | Primary Product(s) | Diester Byproduct(s) | Reference |

| Subtilisin | Fatty acid vinyl esters | 1'-O-acyl sucrose | 1',6-di-O-acyl sucrose | researchgate.net |

| Bacillus licheniformis protease | Diester of terephthalic acid | Sucrose 1'-terephthalate | Sucrose 6,1'-diterephthalate, Sucrose 6',1'-diterephthalate | nih.gov |

Lipase-Catalyzed Esterification and Transesterification

Lipase-catalyzed reactions are the cornerstone of sucrose ester synthesis due to their mild reaction conditions and potential for regioselectivity. Both esterification, the reaction of sucrose with a fatty acid (lauric acid), and transesterification, the reaction with a fatty acid ester (e.g., vinyl laurate or methyl laurate), are employed. Transesterification is often favored as it can be an irreversible reaction, for instance when vinyl esters are used, which drives the reaction forward and can lead to higher yields. dntb.gov.ua

In the context of producing sucrose dilaurate, diesters are often formed as byproducts during the synthesis of monoesters when the reaction is allowed to proceed for longer durations or with a higher molar ratio of the acyl donor to sucrose. nih.gov The formation of a 1,6-diester is dependent on the lipase's ability to acylate both a primary hydroxyl group on the glucose moiety (position 6) and a primary hydroxyl group on the fructose (B13574) moiety (position 1').

Several lipases have been investigated for the acylation of sucrose, with their regioselectivity being a key determinant of the final product distribution. For instance, lipases from Candida antarctica B (often immobilized as Novozym 435) and Thermomyces lanuginosus have been extensively studied. researchgate.net While many lipases show a preference for the primary hydroxyl groups at positions 6 and 6', some also exhibit activity towards the 1'-hydroxyl group. nih.govnih.gov The formation of 1',6-di-O-acyl sucrose derivatives has been observed as minor products in some enzymatic systems. nih.gov

Table 1: Examples of Lipase-Catalyzed Synthesis of Sucrose Esters

| Lipase (B570770) Source | Acyl Donor | Solvent | Key Findings | Reference |

| Candida antarctica B | Vinyl laurate | 2-methyl-2-butanol/DMSO | Primarily forms 6,6'-di-O-lauroylsucrose. | researchgate.net |

| Humicola lanuginosa | Vinyl laurate | 2-methyl-2-butanol/DMSO | Selectively synthesizes 6-O-lauroylsucrose, with minor formation of 6,1'- and 6,6'-diesters. | nih.gov |

| Subtilisin | Vinyl esters | Pyridine | Preferentially acylates the 1'-hydroxyl group, with some acylation at the 6-hydroxyl. | nih.gov |

| Candida rugosa | Fatty acids from coconut and palm oil | n-hexane | Produces sucrose esters with a degree of esterification of 2. | ui.ac.id |

Regioselective Enzyme Systems

The regioselectivity of lipases in sucrose acylation is influenced by several factors, including the enzyme's origin, the nature of the solvent, and the acyl donor's chain length. nih.gov Achieving a high yield of a specific diester like this compound necessitates an enzyme system that can effectively acylate both the 6 and 1' positions of sucrose.

Studies have shown that subtilisin, a protease, exhibits a preference for acylating the 1'-hydroxyl group of sucrose, which is a key step in forming the 1,6-diester. nih.gov The hydrophobicity of the solvent and the chain length of the acyl donor can modulate this preference. For example, more hydrophobic solvents and longer acyl chains tend to decrease the selectivity for the 1'-position and increase acylation at the 6-position. nih.gov This suggests that by carefully selecting the enzyme and optimizing the reaction environment, it might be possible to direct the acylation towards the desired 1,6-positions.

Molecular modeling studies have provided insights into the basis of this regioselectivity. The positioning of the sucrose molecule within the enzyme's active site, which is influenced by the solvent, determines which hydroxyl group is most accessible for acylation. nih.gov For instance, in solvents that can solvate sugars well, the glucose part of sucrose might be more exposed to the reaction medium, favoring acylation at the 1'-position. nih.gov

Solvent Systems in Enzymatic Synthesis (e.g., ionic liquids, supercritical CO2)

The choice of solvent is critical in the enzymatic synthesis of sucrose esters, primarily because of the poor mutual solubility of the hydrophilic sucrose and the lipophilic lauric acid or its esters. The ideal solvent should dissolve both reactants to a reasonable extent without denaturing the enzyme.

Ionic Liquids (ILs): Ionic liquids have emerged as promising "green" solvents for sucrose ester synthesis. They can dissolve sucrose to a much higher concentration than conventional organic solvents, which can significantly enhance the reaction rate. nih.gov The use of supersaturated solutions of sugars in ILs has been shown to dramatically increase the conversion to sugar esters. nih.gov Furthermore, the properties of the ionic liquid can be tuned to optimize the enzyme's activity and regioselectivity. While much of the research in ILs has focused on monoester production, the high concentration of reactants could potentially favor the formation of diesters.

Supercritical Carbon Dioxide (scCO₂): Supercritical CO₂ is another environmentally benign solvent alternative. It is non-toxic, non-flammable, and can be easily removed from the reaction mixture. Enzymes are generally stable in scCO₂, and it offers good solubility for non-polar reactants. However, the solubility of sucrose in scCO₂ is very low. To overcome this, co-solvents are often required. The use of scCO₂ can also influence the water activity of the system, which is a critical parameter for lipase activity.

Table 2: Comparison of Solvent Systems for Enzymatic Sucrose Ester Synthesis

| Solvent System | Advantages | Disadvantages | Reference |

| Organic Solvents (e.g., DMSO, pyridine, 2-methyl-2-butanol) | Good solubility for acyl donors; established systems. | Low sucrose solubility; potential toxicity and environmental concerns. | nih.gov |

| Ionic Liquids | High sucrose solubility; tunable properties; "green" solvent. | High viscosity; potential for enzyme denaturation; cost and recycling challenges. | nih.gov |

| Supercritical CO₂ | Environmentally benign; easy product separation; non-toxic. | Low sucrose solubility; requires high pressure; may need co-solvents. |

Control of Esterification Degree and Product Purity

Controlling the degree of esterification is crucial for obtaining a high yield of this compound while minimizing the formation of monoesters and higher esters. The primary factors influencing the degree of esterification are the molar ratio of the acyl donor to sucrose, the reaction time, and the enzyme concentration. e3s-conferences.org A higher molar ratio of lauric acid or its ester and a longer reaction time will generally lead to a higher degree of substitution. dntb.gov.ua

Product purity is a significant challenge in sucrose ester synthesis due to the formation of a complex mixture of mono-, di-, and sometimes higher esters with different positional isomers. The purification of this compound from this mixture typically involves chromatographic techniques.

Purification Methods:

Column Chromatography: Silica gel column chromatography is a common laboratory-scale method for separating sucrose esters based on their polarity. Monoesters are more polar and will elute later than the less polar diesters. Separating different diester isomers (e.g., 1,6- vs. 6,6'-) can be challenging but may be achieved with optimized solvent gradients.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical tool for determining the composition of the product mixture. ui.ac.id Reversed-phase HPLC can be used to separate sucrose esters, and preparative HPLC can be employed for the purification of specific isomers on a larger scale.

The final purity of the isolated this compound would need to be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to verify the positions of the lauroyl groups on the sucrose backbone.

Interfacial Phenomena and Self Assembly Behavior

Surface Activity and Interfacial Adsorption Mechanisms

As an amphiphilic molecule, Sucrose (B13894) 1,6-dilaurate spontaneously adsorbs at interfaces, such as air-water and oil-water, to minimize the system's free energy. The large sucrose head orients towards the polar phase (water), while the two nonpolar laurate tails orient towards the nonpolar phase (air or oil). This adsorption reduces the surface tension at the air-water interface and the interfacial tension between oil and water.

The presence of two fatty acid chains makes sucrose dilaurate significantly more lipophilic compared to its monoester counterpart, sucrose monolaurate. This increased lipophilicity influences its packing and orientation at interfaces. The molecular dimensions of diesters are bulkier and more three-dimensional than those of monoesters. dntb.gov.ua This structure results in a larger cross-sectional area per molecule at the interface, which can lead to higher surface tension values compared to monoesters under certain conditions. dntb.gov.ua The efficiency of sucrose esters in reducing surface tension is often linked to their hydrophilic-lipophilic balance (HLB), with more hydrophilic variants (higher monoester content) typically showing greater reduction at the air-water interface. researchgate.net

Micelle Formation and Aggregation in Aqueous and Oily Solutions

In solution, above a certain concentration, surfactant molecules like Sucrose 1,6-dilaurate self-assemble into organized structures to sequester their hydrophobic tails from the aqueous environment.

The concentration at which self-assembly begins is known as the Critical Micelle Concentration (CMC) or, more broadly for commercial mixtures, the Critical Aggregation Concentration (CAC). For sucrose laurates, studies have shown that the CAC value tends to decrease as the proportion of monoesters in the mixture decreases (and thus the proportion of diesters and polyesters increases). dntb.gov.ua This suggests that the increased hydrophobicity from the second laurate chain in this compound promotes aggregation at lower concentrations compared to sucrose monolaurate.

The addition of sucrose dilaurate to solutions of pure sucrose monolaurate has been observed to cause a significant change in aggregate structure. While pure sucrose monolaurate forms spheroidal micelles, the introduction of the dilaurate leads to the formation of large and polydisperse structures. nih.gov This indicates a transformation from simple spherical micelles to more complex aggregates, possibly disk-like or rod-shaped structures, driven by the altered packing geometry of the mixed surfactants. nih.gov

Table 1: Critical Micelle Concentration (CMC) of Related Sucrose Esters This table provides context using data for closely related sucrose monoesters, as specific CMC data for pure this compound is not readily available. The trend shows that CMC decreases as the hydrophobic tail length increases.

| Compound | Chain Length | CMC (M) | Temperature (°C) |

| Sucrose Monolaurate | C12 | 3.5 x 10⁻⁴ | 25 |

| Sucrose Monostearate | C18 | 1.0 x 10⁻⁵ | 25 |

Data sourced from research on sucrose monoesters. researchgate.net

Surfactants capable of forming bilayer structures can self-assemble into vesicles, which are spherical structures enclosing a solvent. Multilamellar vesicles (MLVs) consist of multiple concentric bilayers. The formation of such structures is highly dependent on the surfactant's molecular geometry, often described by the critical packing parameter (CPP). A CPP value close to 1 favors the formation of planar bilayers, which are the fundamental units of multilamellar vesicles. Given that sucrose esters are known to form lamellar liquid crystalline phases, it is plausible that this compound, under specific conditions of concentration, temperature, and solvent, can form multilamellar vesicles. researchgate.net The presence of sucrose in the aqueous phase has also been shown to promote the formation and stabilization of lipid vesicles during processes like freezing or hydration. nih.govmdpi.com

At higher concentrations, sucrose esters can form various lyotropic liquid crystalline phases, which are ordered structures that retain some degree of fluidity. The type of phase formed depends on the critical packing parameter (CPP = v / (a₀ * l_c)), where v is the volume of the hydrophobic tail(s), a₀ is the optimal headgroup area, and l_c is the length of the tail.

Lamellar Phase (Lα): Characterized by a CPP value close to 1, this phase consists of parallel bilayers of surfactant molecules separated by layers of solvent. cosmeticsandtoiletries.com this compound, with its two hydrophobic tails, has a larger hydrophobic volume (v) relative to its sucrose headgroup area (a₀) compared to a monolaurate. This geometry favors the formation of lamellar phases. researchgate.netcibtech.org

Hexagonal Phase (H1): Characterized by a CPP value between 1/3 and 1/2, this phase consists of cylindrical micelles packed into a hexagonal array. cosmeticsandtoiletries.com While monoesters are more likely to form spherical or cylindrical micelles, the mixing of mono- and diesters can lead to the formation of hexagonal phases. cibtech.org

Studies on mixed surfactant systems containing sucrose stearate (B1226849) have demonstrated the ability to induce transitions from hexagonal to lamellar liquid crystal phases by altering the composition, indicating the versatile phase behavior of these compounds. cibtech.org

Emulsion and Foam Stabilization Mechanisms

The surface activity of this compound makes it an effective stabilizer for dispersed systems like emulsions and foams.

The type of emulsion a surfactant can stabilize is largely determined by its HLB value. Sucrose esters are available across a wide range of HLB values, making them versatile emulsifiers. nih.gov

Water-in-Oil (W/O) Emulsions: this compound is more lipophilic (lower HLB value) due to its two laurate tails. This makes it particularly suitable for stabilizing W/O emulsions, where it resides predominantly in the continuous oil phase and adsorbs at the oil-water interface, preventing the coalescence of water droplets. nih.gov The synergistic use of sucrose esters and other stabilizers like beeswax can form a dense interfacial crystal layer, significantly enhancing the long-term stability of W/O emulsions. nih.gov

Oil-in-Water (O/W) Emulsions: While more hydrophilic sucrose monoesters are typically the primary emulsifiers for O/W emulsions, diesters play a crucial role as co-emulsifiers. Specific compositions of mono-, di-, and polyesters have been found to provide superior long-term stability for O/W emulsions. google.com The presence of the dilaurate at the oil-water interface, alongside monolaurate, can increase the packing density and rigidity of the interfacial film, creating a robust barrier against droplet coalescence. mdpi.com Studies have shown that sucrose fatty acid esters with HLB values between 5 and 7 are well-suited for creating stable O/W emulsions. researchgate.net

Molecular Interactions and Theoretical Studies

Interactions with Other Surfactants and Formulation Components

The performance of sucrose (B13894) esters is often enhanced when they are used in combination with other surface-active agents. These interactions are critical in the design of stable and effective formulations.

Sucrose esters, including dilaurates, often exhibit synergistic effects when combined with other surfactants. This synergy can lead to improved emulsion stability, enhanced foaming properties, and modified rheological behavior of formulations. For instance, a study on mixed surfactant systems of sucrose esters and sunflower lecithin (B1663433) demonstrated a synergistic approach to structuring sunflower oil. The addition of sunflower lecithin to sucrose esters induced gelation and enhanced the rheological properties of the resulting oleogels, with a 7:3 ratio of sucrose esters to lecithin showing the most significant improvement. This suggests a more efficient molecular ordering in the mixed system. nih.gov

Another example of synergistic behavior is observed in plant protein emulsions. The combination of sucrose esters and xanthan gum has been shown to stabilize walnut milk emulsions more effectively than either component alone. nih.gov This is attributed to the formation of protein-polysaccharide complexes and hydrophobic interactions between the sucrose ester and xanthan gum, which collectively enhance the stability of the emulsion. nih.gov

While not specific to the 1,6-dilaurate isomer, these findings highlight a general principle that the performance of sucrose dilaurates in formulations can be significantly improved through synergistic interactions with other surfactants and stabilizers.

Hydrogen bonding plays a pivotal role in the molecular interactions of sucrose esters. The sucrose headgroup contains multiple hydroxyl groups that can act as both hydrogen bond donors and acceptors, enabling complexation with other molecules in a formulation.

Research has shown that the self-assembly of sucrose esters in oil can be modified by interrupting the extensive hydrogen bonding between the sucrose ester monomers. nih.gov The addition of a co-surfactant like sunflower lecithin can interfere with these hydrogen bonds, leading to a modification of the self-assembly and improved oil structuring. nih.govresearchgate.net This interference was confirmed by thermal behavior and small-angle X-ray diffraction (SAXD) analysis, which showed changes in the crystallization and melting profiles, as well as new peaks in the SAXD profile, indicating a modified self-assembly. nih.gov

Furthermore, the formation of complexes through hydrogen bonding can influence the stability of systems like oleofoams. It has been proposed that stable oleofoams can be formed through the formation of a sucrose ester-triglyceride complex via hydrogen bonding, which facilitates the adsorption of the sucrose esters at the oil-air interface, thereby stabilizing the bubbles.

Theoretical Modeling and Simulation Studies

The structure of a sucrose ester molecule, particularly its hydrophilic-lipophilic balance (HLB), is a critical determinant of its function in a formulation. The HLB value is influenced by the degree of esterification and the length of the fatty acid chains. For sucrose dilaurates, the presence of two lauric acid chains results in a more lipophilic character compared to their monoester counterparts.

The HLB value directly impacts the type of emulsion a surfactant will stabilize. High HLB sucrose esters (typically 10-18) are effective oil-in-water (O/W) emulsifiers, while low HLB esters (3-6) are suited for water-in-oil (W/O) emulsions. mdpi.comnewfoodmagazine.com This relationship is fundamental to formulation design, as selecting a sucrose ester with an appropriate HLB value is crucial for achieving a stable emulsion with the desired properties. mdpi.com For instance, in O/W emulsions, sucrose stearates with higher HLB values have been shown to produce smaller and more stable oil droplets. nih.gov

The influence of HLB on formulation outcomes extends beyond emulsion stability. In high-ratio white layer cakes, sucrose fatty acid esters with higher HLB values were found to improve cake volume and softness. researchgate.net In the context of water-free foams (oleofoams), more hydrophilic sucrose esters (higher HLB) required higher temperatures for solubilization but resulted in greater air incorporation. mdpi.comcosmeticsdesign-europe.com

The following interactive table summarizes the general relationship between the HLB value of sucrose esters and their application in formulations.

| HLB Value Range | Predominant Emulsion Type | Typical Applications |

| 3.5 - 6.0 | Water-in-Oil (W/O) | Margarines, shortenings, some cosmetic creams |

| 8 - 18 | Oil-in-Water (O/W) | Salad dressings, sauces, beverages, most lotions |

It is important to recognize that while the HLB system provides a useful guideline, the actual performance of a sucrose ester can also be influenced by other factors such as the specific formulation matrix, processing conditions, and interactions with other ingredients. mdpi.com

Advanced Applications in Formulation Science and Materials Research Non Clinical Focus

Food Science Formulations Research

In the field of food science, sucrose (B13894) esters are recognized for their versatility as emulsifiers and texture modifiers. Their utility stems from their unique molecular structure, which combines a hydrophilic sucrose head with lipophilic fatty acid tails.

Sucrose esters, including laurate esters, are non-ionic surfactants that effectively stabilize oil-in-water (O/W) emulsions. noaticbiopharm.comwikipedia.org Their amphipathic nature allows them to adsorb at the oil-water interface, reducing interfacial tension and preventing coalescence of oil droplets. wikipedia.org The effectiveness of a sucrose ester as an emulsifier is largely determined by its hydrophilic-lipophilic balance (HLB), which can be tailored by varying the degree of esterification and the length of the fatty acid chains. noaticbiopharm.com Sucrose esters cover a wide range of HLB values, from 1 to 18, making them suitable for various emulsion types. noaticbiopharm.com

The mechanism of stabilization involves the formation of a protective layer around dispersed oil droplets. The hydrophilic sucrose part of the molecule orients towards the aqueous phase, while the lipophilic fatty acid tail remains in the oil phase. This creates a steric barrier that prevents droplets from aggregating. In food systems like dressings, sauces, and beverages, this property ensures a stable, homogeneous mixture and enhances shelf-life. noaticbiopharm.com

Table 1: Properties of Sucrose Esters in Emulsification

| Property | Description | Relevance in Food Systems |

|---|---|---|

| Chemical Structure | Composed of a hydrophilic sucrose head and one or more lipophilic fatty acid tails (e.g., lauric acid). | This amphipathic nature is fundamental to its surface-active and emulsifying capabilities. |

| HLB Value | The balance between the hydrophilic and lipophilic portions of the molecule. Sucrose esters offer a wide range from 1 to 18. noaticbiopharm.com | Determines the type of emulsion (O/W or W/O) it can stabilize. Higher HLB values are suited for O/W emulsions common in food products. |

| Interfacial Tension | The ability to reduce the tension between two immiscible liquids, such as oil and water. | Lowering interfacial tension facilitates the formation of smaller droplets, leading to more stable emulsions. |

| Stabilization | Forms a protective film around oil droplets, preventing them from coalescing. | Crucial for maintaining the texture and appearance of products like mayonnaise, ice cream, and creamy beverages. usda.gov |

The interfacial properties of sucrose esters also play a crucial role in modifying the texture of food products. By influencing the interactions at interfaces (e.g., oil-water, air-water), they can alter the rheology and sensory characteristics of foods. In baked goods, for example, sucrose esters contribute to improved crumb softness and volume. In frozen desserts, they can control ice crystal growth, leading to a smoother texture. noaticbiopharm.com

Their ability to stabilize air bubbles is particularly important in aerated foods like mousses and whipped toppings. The sucrose ester molecules arrange themselves at the air-liquid interface, creating a stable foam structure. This interfacial behavior is key to achieving desired textures, from light and airy to rich and creamy.

Cosmetics and Personal Care Formulations Research

Sucrose esters are highly valued in the cosmetics industry for their mildness, biodegradability, and excellent performance as emulsifiers and texture enhancers in a wide range of personal care products. la-saponaria.com

Sucrose laurate and its derivatives are effective emulsifiers for creating stable oil-in-water (O/W) emulsions in cosmetic formulations such as creams and lotions. la-saponaria.comnih.gov Their ability to form stable, finely dispersed mixtures of oil and water is essential for the cosmetic elegance and performance of these products. nih.gov As non-ionic surfactants, they are known for their gentleness on the skin, making them suitable for sensitive skin formulations. la-saponaria.com

Beyond emulsification, these esters significantly contribute to the sensory profile of cosmetic bases. They can provide a smooth, non-greasy skin feel and improve the spreadability of the product. smolecule.com By modifying the texture, they help create products ranging from light, fast-absorbing lotions to rich, creamy formulations. la-saponaria.com

Table 2: Functional Attributes of Sucrose Laurate in Cosmetics

| Functional Attribute | Description in Cosmetic Formulations |

|---|---|

| Emulsifier (O/W) | Stabilizes oil-in-water emulsions, essential for creams, lotions, and foundations. la-saponaria.comnih.gov |

| Texture Modifier | Creates stable, creamy, and fast-absorbing emulsions, enhancing the feeling of freshness and lightness. la-saponaria.com |

| Skin Conditioning | Acts as an emollient, softening and smoothing the skin. nih.gov |

| Mild Surfactant | Can be used in gentle cleansers to reduce the potential for irritation from primary surfactants. la-saponaria.com |

| Solubilizer | Facilitates the dispersion of lipophilic ingredients like essential oils and fragrances in aqueous systems. la-saponaria.com |

A novel area of research involves the use of sucrose esters to stabilize water-free foams, also known as oleofoams. usda.govresearchgate.net With increasing consumer demand for water-free or anhydrous products, oleofoams present an innovative formulation texture. researchgate.net These foams consist of air bubbles dispersed in a continuous oil phase.

Research has shown that the HLB value of the sucrose ester and the triglyceride composition of the oil phase are critical factors in the formation and stability of oleofoams. usda.govresearchgate.net Studies indicate that more hydrophilic sucrose esters can incorporate a higher volume of air into the foam. usda.govresearchgate.net Specifically, sucrose esters with lower HLB values (ranging from 3 to 9) have been found to effectively stabilize oleofoams. researchgate.net The ability of the sucrose ester to reduce the oil/air surface tension is key to this application. usda.gov This technology allows for the creation of unique, foamy textures in anhydrous products like cleansing oils, serums, and other specialized cosmetic treatments. researchgate.net

Table 3: Research Findings on Sucrose Ester-Stabilized Oleofoams

| Parameter | Observation | Reference |

|---|---|---|

| HLB Value | Sucrose esters with lower HLB values (3-9) effectively stabilize oleofoams. | researchgate.net |

| Monoester Content | More hydrophilic sucrose esters (higher monoester content) rendered the most encapsulated air (up to 62%). | usda.govresearchgate.net |

| Surface Tension | Hydrophilic sucrose esters were found to reduce the oil/air surface tension most effectively. | usda.govresearchgate.net |

Agricultural Formulations Research

In agricultural science, sucrose esters are being explored as environmentally friendly alternatives to conventional synthetic surfactants. Their biodegradability and derivation from renewable resources make them attractive for use in agrochemical formulations. smolecule.com

Sucrose laurate can function as a wetting agent and adjuvant in pesticide, herbicide, and fungicide formulations. noaticbiopharm.com As an adjuvant, it can improve the efficacy of the active ingredient by enhancing its spreading and sticking properties on leaf surfaces. noaticbiopharm.com By acting as a surfactant, it reduces the surface tension of spray droplets, allowing for better coverage of the plant foliage. noaticbiopharm.com

Furthermore, certain sucrose esters have demonstrated inherent pesticidal properties. For instance, sucrose octanoate (B1194180) esters are registered as biopesticides for the control of soft-bodied insects like mites and aphids. usda.govusda.gov The mode of action involves the dissolution of the waxy protective layer (cuticle) on the insect's exoskeleton, which leads to dehydration and death. usda.govusda.gov This makes sucrose esters a promising component in integrated pest management (IPM) programs, offering a targeted approach with a favorable environmental profile. nih.gov

Wetting Agent Functionality in Agrochemical Dispersions

Sucrose esters, a class of non-ionic surfactants that includes Sucrose 1,6-dilaurate, are recognized for their efficacy as wetting and dispersing agents in various formulations, including those used in agriculture. mfc.co.jp The functionality of these esters stems from their amphipathic molecular structure, which features a hydrophilic sucrose head and one or more lipophilic fatty acid chains. wikipedia.org This dual nature allows them to reduce the surface tension at the interface between liquids and solids, facilitating the spreading of liquids and the dispersion of solid particles. usda.govusda.gov

In agrochemical dispersions, such as those involving fungicides or other powdered active ingredients, effective wetting and dispersion are crucial for the uniform application and efficacy of the product. mfc.co.jp Sucrose esters, by lowering the surface tension of water, allow for more extensive coverage of plant surfaces when used in foliar sprays. usda.gov This improved wetting ensures that the active ingredient is distributed evenly across the leaf surface rather than forming isolated droplets.

Research has highlighted the specific capabilities of different sucrose esters in this regard. For instance, sucrose dilaurate has been shown to significantly enhance the wetting and dispersing properties of powdered substances in aqueous solutions. mfc.co.jp This is particularly beneficial for creating stable suspensions of agrochemicals that are otherwise difficult to dissolve in water. The ability of sucrose esters to prevent the sedimentation of fine solid particles is a key attribute in maintaining the homogeneity of these dispersions. mfc.co.jp

Table 1: Dispersibility of Calcium Carbonate with Different Sucrose Esters

| Sucrose Ester Type | % of Dispersed CaCO₃ |

| S-570 | 2.5% |

| S-770 | 6.3% |

| S-1170 | 44.0% |

| S-1570 | 60.4% |

| S-1670 | 60.6% |

| O-1570 | 60.3% |

| P-1570 | 60.1% |

| P-1670 | 60.8% |

| M-1695 | 57.1% |

| Polysorbate 60 | 3.6% |

| Hexaglycerol Stearate (B1226849) | 1.9% |

| Blank | 2.4% |

| Data sourced from a study on the dispersability of calcium carbonate with various sugar esters, indicating the percentage of dispersed material after a set period. mfc.co.jp |

Materials Science Beyond Traditional Surfactant Uses

Precursors for Complex Macromolecules

Beyond their role as surfactants, sucrose esters, including diesters like this compound, can serve as foundational units for the synthesis of more complex macromolecules. This application extends their utility into the realm of materials science, where they can be used to create polymers with tailored properties. The presence of multiple hydroxyl groups on the sucrose molecule allows for the attachment of fatty acid chains, and these esters can then be further reacted to form larger polymeric structures. google.com

One area of application is in the synthesis of sucrose fatty acid polyesters. In this process, lower sucrose fatty acid esters, which can include mono-, di-, or tri-esters, are condensed with fatty acids to create high molecular weight polyesters. google.com This reaction essentially uses the initial sucrose ester as a building block for a larger macromolecule. The resulting polyesters can have a wide range of properties depending on the starting materials and the degree of polymerization, and they have been explored for various applications, including as low-calorie fat substitutes. ui.ac.id

Another application in materials science is the use of sucrose esters as bio-based plasticizers for polymers. For example, sucrose laurate has been synthesized and investigated as a bio-additive to modify the properties of polyvinyl chloride (PVC). biointerfaceresearch.com In this context, the sucrose laurate acts as a plasticizer, a substance that increases the flexibility and durability of the polymer. The incorporation of sucrose laurate into the PVC matrix has been shown to lower the glass transition temperature of the polymer, which is indicative of a plasticizing effect. biointerfaceresearch.comresearchgate.net This use of a sucrose ester represents a departure from its traditional role as a surfactant and positions it as a functional component within a larger material system.

The synthesis of these complex macromolecules can be achieved through various methods, including chemical and enzymatic processes. researchgate.net Enzymatic synthesis, in particular, offers a route to produce sucrose esters with specific degrees of substitution, which can then be used as precursors for polymerization. ui.ac.id The ability to control the structure of the initial sucrose ester allows for a degree of control over the final properties of the macromolecule.

Table 2: Effect of Sucrose Laurate on the Glass Transition Temperature (Tg) of PVC

| Sucrose Laurate Content (% w/w) | Glass Transition Temperature (Tg) (°C) |

| 0 | 85.0 |

| 10 | 75.2 |

| 20 | 68.5 |

| 30 | 62.1 |

| Data from a study on the plasticizing effect of sucrose laurate on PVC, demonstrating a decrease in Tg with increasing ester concentration. researchgate.net |

Green Chemistry Principles in Sucrose 1,6 Dilaurate Production

Utilization of Sustainable and Renewable Feedstocks

The synthesis of Sucrose (B13894) 1,6-dilaurate is fundamentally rooted in the use of renewable feedstocks, a core principle of green chemistry. The two primary components of the molecule, sucrose and lauric acid, are derived from agricultural sources.

Sucrose : This disaccharide is commercially obtained from sugar cane and sugar beets. acs.orgresearchgate.netmdpi.com These crops are readily renewable, cultivated globally, and provide a sustainable source for the hydrophilic "head" of the sucrose ester molecule. The choice between sugar cane or beet depends on regional availability. mdpi.com

Lauric Acid : The lipophilic "tail" of Sucrose 1,6-dilaurate is derived from lauric acid, a medium-chain saturated fatty acid. The most significant natural sources of lauric acid are coconut oil and palm kernel oil, where it constitutes a substantial portion of the fatty acid content. researchgate.netmdpi.comassemblingsugars.fr Coconut oil, for instance, is composed of about 45-50% lauric acid. assemblingsugars.fr These oils are extracted from the fruit of their respective palm trees, which are renewable plant-based resources.

The use of these plant-derived materials positions the production of this compound favorably within a bio-based economy, moving away from fossil fuel dependence for chemical manufacturing.

Feedstocks for this compound Synthesis

| Component | Chemical Group | Primary Renewable Source(s) | Notes |

|---|---|---|---|

| Sucrose | Disaccharide (Hydrophilic Head) | Sugar Cane, Sugar Beets | A widely available and sustainable agricultural product. acs.orgresearchgate.net |

| Lauric Acid | Fatty Acid (Lipophilic Tail) | Coconut Oil, Palm Kernel Oil | A medium-chain triglyceride, making up about 45-50% of coconut oil. researchgate.netassemblingsugars.fr |

Development of Environmentally Benign and Solvent-Free Synthesis Pathways

Traditional methods for synthesizing sucrose esters often involved high temperatures and the use of toxic organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to dissolve the immiscible sucrose and fatty acid reactants. mdpi.come3s-conferences.org These solvents pose environmental and safety risks and can lead to impurities in the final product. acs.org In alignment with green chemistry principles, significant research has focused on creating cleaner synthesis routes.

Solvent-Free Synthesis:

A major advancement has been the development of solvent-free synthesis methods. These processes avoid volatile organic compounds, reducing manufacturing costs and environmental impact. acs.org A key challenge in solvent-free systems is overcoming the poor miscibility of solid, hydrophilic sucrose and the liquid, hydrophobic fatty acid ester. assemblingsugars.fr Strategies to achieve this include:

Co-melting with Soaps: Using multivalent metal soaps (e.g., magnesium stearate) or alkali metal soaps (e.g., potassium stearate) as contacting agents. assemblingsugars.fracs.org These agents help to form a homogeneous, melted paste with sucrose at elevated temperatures (e.g., 125-135°C), allowing the reaction to proceed efficiently. assemblingsugars.fracs.org

Use of Emulsifiers: Adding a small amount of a pre-synthesized sucrose ester can act as an emulsifier to improve the contact between reactants. researchgate.net

Mechanical Activation: Techniques like sand-milling can be used as a pretreatment to reduce the particle size of sucrose, increasing its reactivity in a solvent-free medium. researchgate.net

Comparison of Solvent-Free Synthesis Conditions for Sucrose Esters

| Method | Catalyst | Temperature | Key Additives | Reported Monoester Content/Yield |

|---|---|---|---|---|

| Co-melting with Soap | KOH / K₂CO₃ mixture | 135°C | Potassium Stearate (B1226849) (10 wt%) | 74.6 wt% monoester acs.orgacs.org |

| Emulsifier Addition | Potassium Carbonate | 100-140°C | Sucrose Palmitate or Potassium Palmitate (5-15 wt%) | ~68 wt% monoester content with ~40% methyl ester conversion researchgate.net |

| Milling Pretreatment | K₂CO₃ | 135°C | None (mechanical activation) | 88.2% total sucrose ester yield researchgate.net |

Enzymatic Synthesis:

The use of enzymes as biocatalysts represents a particularly green approach to sucrose ester production. Lipases and proteases can catalyze the esterification or transesterification of sucrose under much milder conditions than chemical methods. researchgate.netnih.gov This pathway offers several advantages:

Mild Reaction Conditions: Enzymatic reactions are typically conducted at lower temperatures (e.g., 30-70°C), which saves energy and prevents the thermal degradation (caramelization) of sucrose. e3s-conferences.org

High Regioselectivity: Enzymes can selectively target specific hydroxyl groups on the sucrose molecule. This high selectivity leads to the formation of purer products, such as specific monoesters, and reduces the need for extensive purification steps. researchgate.netresearchgate.net For example, subtilisin has been used to produce 1'-O-acyl sucrose derivatives as the major product. researchgate.net

Reduced Waste: The high selectivity minimizes the formation of unwanted byproducts, leading to cleaner reaction profiles and less waste. e3s-conferences.org

Environmental Compatibility: Enzymes are biodegradable and non-toxic catalysts. researchgate.net

Specifically, the synthesis of sucrose laurate has been achieved using lipases like Candida antarctica lipase (B570770). e3s-conferences.org The reaction can be performed using lauric acid or its methyl/vinyl esters as the acyl donor. researchgate.nete3s-conferences.org

Other Green Intensification Methods:

To further improve efficiency and reduce environmental impact, novel energy sources are being explored.

Ultrasonic Synthesis (Sonochemistry): The application of ultrasonic energy can significantly accelerate the transesterification process, reducing reaction times from hours to minutes. This method enhances mixing and mass transfer, improving reaction efficiency. biointerfaceresearch.com

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, which can shorten reaction times and reduce energy consumption compared to conventional heating methods. One study demonstrated the synthesis of lauroyl sucrose ester via a microwave-assisted lipase-catalyzed reaction, achieving a 63.8% conversion in just 25 minutes. atlantis-press.com

These environmentally benign pathways demonstrate a significant shift towards sustainable manufacturing practices in the production of this compound and other sucrose esters, aligning the industry with the core principles of green chemistry.

Emerging Research Directions and Future Perspectives

Development of Highly Regioselective and Efficient Synthesis Pathways

The targeted synthesis of sucrose (B13894) 1,6-dilaurate presents a significant challenge due to the eight hydroxyl groups on the sucrose molecule, which have varying reactivities. Traditional chemical synthesis often results in a complex mixture of mono-, di-, and polyesters with poor regioselectivity. Consequently, a primary focus of current research is the development of synthetic routes that are both highly regioselective and efficient.

Enzymatic synthesis has emerged as a promising avenue. Lipases, in particular, can exhibit high regioselectivity in non-aqueous media. Research has shown that under specific conditions, certain lipases can favor acylation at the primary hydroxyl groups of sucrose, namely at the 6 and 1' positions. While the synthesis of 1',6-di-O-acyl sucrose derivatives has been reported as a minor product in some enzymatic reactions, achieving high yields of the specific 1,6-dilaurate isomer remains an area of active investigation. researchgate.netdntb.gov.ua Future work is directed towards screening for novel lipases with the desired regioselectivity or engineering existing enzymes to enhance their specificity for the 1 and 6 positions.

Chemical synthesis strategies are also being refined to improve regioselectivity. This includes the use of protecting groups to selectively block certain hydroxyl groups, followed by esterification of the remaining free hydroxyls. While effective, these multi-step processes can be complex and may not be economically viable for large-scale production. Therefore, the development of one-pot synthesis methods that afford high regioselectivity is a key objective. This may involve the use of novel catalysts or reaction media that can direct the acylation to the desired positions. dss.go.th

The table below summarizes some of the investigated synthesis strategies for sucrose esters, highlighting the ongoing efforts to achieve high regioselectivity for diesters like sucrose 1,6-dilaurate.

| Synthesis Strategy | Acylating Agent | Catalyst/Enzyme | Regioselectivity | Key Findings |

| Enzymatic Transesterification | Vinyl laurate | Subtilisin | Primarily 1'-O-acyl, with 1',6-di-O-acyl as minor product | Demonstrates the potential of enzymes for regioselective synthesis, though yields for the desired diester are low. researchgate.netdntb.gov.ua |

| Base-Catalyzed Transesterification | Vinyl esters | Disodium hydrogen phosphate | Predominantly 2-O-acyl monoesters | Highlights the challenge of controlling regioselectivity in chemical synthesis, with diester formation being a side reaction. dss.go.th |

Engineering of Novel Colloidal Systems

The amphiphilic nature of this compound, with its hydrophilic sucrose head and two lipophilic laurate tails, makes it a compelling candidate for the stabilization of colloidal systems. Research in this area is moving beyond traditional emulsions to explore its utility in more advanced and functional systems.

One area of significant interest is the use of this compound in the formation of Pickering emulsions . These are emulsions stabilized by solid particles, which can offer superior stability against coalescence compared to surfactant-stabilized emulsions. While research on Pickering emulsions stabilized by various particles is extensive, the use of self-assembling molecules like this compound to form the stabilizing particles in-situ is a novel and promising direction. mdpi.comresearchgate.netoatext.comdovepress.comnih.gov The ability of this compound to form crystalline structures at the oil-water interface could lead to the creation of highly robust and stimuli-responsive Pickering emulsions.

Furthermore, the engineering of nanoemulsions stabilized by this compound is another active research frontier. researchgate.netnih.gov Nanoemulsions, with their small droplet size and large surface area, offer advantages in various applications, including enhanced delivery of active ingredients. The specific structure of this compound may influence the curvature of the interface, impacting the formation and stability of nano-sized droplets. Future research will likely focus on optimizing formulation parameters and processing conditions to create stable and functional nanoemulsions stabilized by this specific diester.

Advanced Characterization of Dynamic Interfacial Behavior

A fundamental understanding of how this compound behaves at interfaces is crucial for its effective application in colloidal systems. Current research is employing advanced analytical techniques to probe the dynamic and structural properties of interfacial layers formed by this molecule.

Techniques such as neutron reflectometry are being utilized to obtain detailed information about the structure and composition of adsorbed sucrose ester layers at the molecular level. capes.gov.brnih.govepj-conferences.orgnih.govepj-conferences.org This can reveal the thickness, density, and orientation of the this compound molecules at an oil-water or air-water interface. Such insights are invaluable for understanding how the diester structure influences the packing and stability of the interfacial film.

Furthermore, the study of dynamic interfacial rheology provides information on the viscoelastic properties of the interfacial layer. researchgate.netpku.edu.cn This is critical for predicting the stability of emulsions and foams against deformation and rupture. By subjecting the interface to oscillatory stresses, researchers can determine the elastic and viscous moduli of the this compound film. Future studies will likely correlate these rheological properties with the macroscopic stability of colloidal systems stabilized by this diester. The table below outlines some advanced techniques used to characterize the interfacial behavior of sucrose esters.

| Characterization Technique | Information Obtained | Relevance to this compound |

| Neutron Reflectometry | Thickness, density, and composition of the interfacial layer at the nanoscale. nih.govepj-conferences.orgnih.govepj-conferences.org | Elucidating the precise arrangement and conformation of the molecule at interfaces, which governs its stabilizing properties. |

| Interfacial Shear Rheology | Viscoelastic properties (elastic and viscous moduli) of the interfacial film. | Predicting the stability of emulsions and foams by understanding the mechanical strength of the interfacial layer. |

| Dynamic Interfacial Tension | Rate of surfactant adsorption and equilibrium interfacial tension. | Assessing the efficiency of this compound in reducing interfacial tension and forming stable interfaces. |

Exploration of New Non-Biological Application Spaces

While sucrose esters have a long history of use in food, pharmaceutical, and cosmetic industries, the unique properties of specific isomers like this compound are opening up new avenues in non-biological applications.

In the field of polymer science , this compound is being investigated as a bio-based additive. For instance, it has shown potential as a plasticizer for polymers like polyvinyl chloride (PVC), offering a more environmentally friendly alternative to traditional phthalate (B1215562) plasticizers. biointerfaceresearch.comresearchgate.net Its structure may also lend itself to use as a processing aid or a dispersing agent for fillers in polymer composites, improving the mechanical properties and processability of the final material. mdpi.com

Another emerging application is in the formulation of lubricants and coatings . The ester groups in this compound can provide lubricity, making it a potential bio-based additive for lubricating oils and greases. noaticbiopharm.com In coatings and inks, it could function as a dispersing agent for pigments or as a leveling agent to improve surface finish. specialchem.com The exploration of these and other industrial applications is a key focus of future research, driven by the increasing demand for sustainable and high-performance materials.

Q & A

Basic: What methodologies are recommended for synthesizing and characterizing sucrose 1,6-dilaurate?

Answer:

Synthesis typically involves esterification of sucrose with lauric acid derivatives under controlled conditions. Key steps include:

- Reagent Selection : Use anhydrous solvents and catalysts (e.g., lipases or acid catalysts) to optimize ester bond formation while minimizing hydrolysis .

- Characterization :

- NMR Spectroscopy : Confirm esterification via chemical shifts for lauroyl groups (e.g., δ 1.2–1.6 ppm for CH₂ groups) .

- Mass Spectrometry (MS) : Validate molecular weight and purity.

- Chromatography (HPLC/TLC) : Monitor reaction progress and isolate intermediates.

- Thermogravimetric Analysis (TGA) : Assess thermal stability .

Table 1: Example Characterization Data

| Method | Key Observation | Significance |

|---|---|---|

| ¹H NMR | Peaks at δ 4.2–5.5 ppm (sucrose backbone) | Confirms intact glycosidic bonds |

| FTIR | C=O stretch at ~1740 cm⁻¹ | Verifies ester formation |

| HPLC Retention | 8.2 min (purity >95%) | Indicates successful purification |

Basic: How should researchers design experiments to ensure reproducibility of this compound synthesis?

Answer:

- Detailed Protocols : Document catalyst concentration, solvent ratios, and reaction time/temperature. For example, specify if reactions are conducted under nitrogen to prevent oxidation .

- Controls : Include negative controls (e.g., omitting catalysts) to confirm reaction specificity.

- Replication : Perform triplicate trials to assess variability. Report mean yields with standard deviations (e.g., 72% ± 3.5%) .

- Supplementary Data : Provide raw spectra, chromatograms, and calibration curves in supporting files for peer validation .

Advanced: How can conflicting data on this compound’s stability in aqueous environments be resolved?

Answer:

Conflicts often arise from unaccounted variables. A systematic approach includes:

- Variable Isolation : Test stability under controlled pH (e.g., 4–9), temperature (25–60°C), and ionic strength. Use buffered solutions to isolate pH effects .

- Analytical Consistency : Standardize degradation metrics (e.g., HPLC peak area vs. enzymatic activity assays) .

- Statistical Modeling : Apply ANOVA to identify significant factors (e.g., pH contributes 60% variance) .

Example Conflict Resolution :

If Study A reports hydrolysis at pH 7 while Study B shows stability, re-evaluate buffer composition (e.g., phosphate vs. Tris buffers may chelate metal ions differently) .

Advanced: What strategies are effective for studying this compound’s interactions in complex biological systems?

Answer:

- Model Systems : Use in vitro lipid bilayers or cell cultures to mimic membranes. Measure partition coefficients via fluorescence quenching .

- Dose-Response Studies : Quantify cytotoxicity (e.g., IC₅₀) and metabolic effects (e.g., glucose uptake assays) .

- Multi-Omics Integration : Combine proteomics (e.g., enzyme inhibition) and metabolomics (e.g., lipid profiling) to map systemic impacts .

Key Consideration : Validate specificity using structural analogs (e.g., sucrose monoesters) as negative controls .

Advanced: How should researchers address discrepancies in catalytic efficiency data for this compound in enzymatic studies?

Answer:

- Standardize Assays : Use defined substrate concentrations (e.g., 0.1–10 mM) and consistent enzyme sources (e.g., recombinant vs. purified) .

- Kinetic Analysis : Calculate and using Lineweaver-Burk plots. Compare under identical conditions (e.g., 37°C, pH 7.4) .

- Error Sources : Account for solvent interference (e.g., DMSO >1% may inhibit enzymes) .

Table 2: Example Kinetic Data Comparison

| Study | (mM) | (µmol/min) | Conditions |

|---|---|---|---|

| X | 2.1 | 0.45 | 37°C, pH 7.4 |

| Y | 3.8 | 0.21 | 25°C, pH 6.8 |

Basic: What are the best practices for reporting this compound research in academic papers?

Answer:

- Structured Sections : Follow IMRaD (Introduction, Methods, Results, Discussion). In Methods, detail synthesis protocols, instrumentation (make/model), and statistical tests .

- Data Transparency : Deposit raw data in repositories (e.g., Zenodo) and cite DOIs .

- Avoid Redundancy : Do not repeat tabular data in text; highlight trends (e.g., “Yield increased 20% with catalyst optimization”) .

Advanced: How can computational modeling complement experimental studies of this compound?

Answer:

- Molecular Dynamics (MD) : Simulate surfactant behavior in lipid membranes to predict aggregation patterns .

- Docking Studies : Identify binding sites with enzymes (e.g., lipases) to guide inhibitor design .

- QSPR Models : Correlate structural features (e.g., acyl chain length) with antimicrobial activity .

Validation : Cross-check computational predictions with experimental assays (e.g., MIC values against S. aureus) .

Basic: What ethical and safety considerations are critical when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.